2-Amino-5-bromo-4-methylbenzoic acid

Description

BenchChem offers high-quality 2-Amino-5-bromo-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

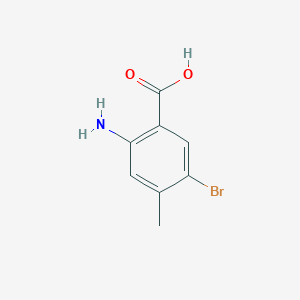

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGDLDZLEKENNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549578 | |

| Record name | 2-Amino-5-bromo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106976-24-3 | |

| Record name | 2-Amino-5-bromo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-5-bromo-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis pathway for 2-Amino-5-bromo-4-methylbenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of a specific, published protocol for this exact molecule, this guide outlines a scientifically plausible route based on established chemical principles and analogous reactions reported for similar substrates. The core of this proposed synthesis is the electrophilic bromination of 2-Amino-4-methylbenzoic acid.

Proposed Synthesis Pathway

The most direct and logical synthetic route to 2-Amino-5-bromo-4-methylbenzoic acid is the regioselective bromination of the commercially available starting material, 2-Amino-4-methylbenzoic acid (also known as 4-methylanthranilic acid). The amino (-NH₂) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the carboxylic acid (-COOH) group is deactivating and meta-directing. In the starting material, the positions ortho and para to the strongly activating amino group are either occupied or sterically hindered. The position para to the amino group is blocked by the methyl group. The position ortho to the amino group and meta to the carboxylic acid (C5) is the most likely site for electrophilic substitution.

A common and effective method for the bromination of activated aromatic rings is the use of N-Bromosuccinimide (NBS) in a suitable solvent, such as N,N-Dimethylformamide (DMF) or acetic acid. This reagent offers advantages in terms of safety and selectivity compared to liquid bromine.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is presented below for easy reference.

| Property | Starting Material: 2-Amino-4-methylbenzoic acid | Final Product: 2-Amino-5-bromo-4-methylbenzoic acid |

| CAS Number | 2305-36-4 | 106976-24-3 |

| Molecular Formula | C₈H₉NO₂ | C₈H₈BrNO₂ |

| Molecular Weight | 151.16 g/mol | 230.06 g/mol |

| Appearance | White to off-white crystalline powder | Solid (predicted) |

| Melting Point | 172-176 °C | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Sparingly soluble in water | Not available |

Proposed Experimental Protocol

This protocol describes the synthesis of 2-Amino-5-bromo-4-methylbenzoic acid via the bromination of 2-Amino-4-methylbenzoic acid using N-Bromosuccinimide.

Materials and Reagents:

-

2-Amino-4-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-4-methylbenzoic acid (1.0 equivalent) in N,N-Dimethylformamide (DMF).

-

Cool the flask in an ice bath to 0-5 °C.

-

-

Addition of Brominating Agent:

-

Prepare a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in a minimal amount of DMF.

-

Add the NBS solution dropwise to the cooled solution of 2-Amino-4-methylbenzoic acid over a period of 30-60 minutes, ensuring the temperature is maintained below 10 °C.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold deionized water. This will cause the product to precipitate.

-

Stir the resulting slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove any residual DMF and succinimide.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the final product, 2-Amino-5-bromo-4-methylbenzoic acid.

-

Dry the purified product under vacuum.

-

Visualization of the Synthesis Pathway

The following diagrams illustrate the proposed synthesis pathway and the logical relationship of the components.

Caption: Proposed synthesis of 2-Amino-5-bromo-4-methylbenzoic acid.

Caption: Experimental workflow for the proposed synthesis.

A Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-bromo-4-methylbenzoic acid (CAS No. 106976-24-3). The determination of properties such as solubility, lipophilicity, and acid dissociation constant is fundamental in the drug discovery and development pipeline, influencing a compound's pharmacokinetic and pharmacodynamic profile. While experimental data for this specific molecule is limited in public literature, this document compiles available computed data, information on related isomers, and detailed experimental protocols for the determination of these critical parameters. The guide is intended to serve as a valuable resource for researchers, enabling a thorough understanding of the compound's characteristics and providing standardized methodologies for its analysis.

Introduction

2-Amino-5-bromo-4-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a bromine atom, and a methyl group on the benzoic acid scaffold, makes it a versatile building block in medicinal chemistry and organic synthesis.[1] The presence of these functional groups—a carboxylic acid (acidic), an amino group (basic), and a lipophilic bromomethyl-substituted ring—suggests a molecule with complex physicochemical behaviors that are critical to understand for any potential therapeutic application.[1]

The properties of a drug candidate, including its molecular weight, solubility, pKa, and lipophilicity, are pivotal in determining its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Early characterization of these parameters is essential for guiding lead optimization and reducing attrition rates in later stages of drug development.

Physicochemical Properties

Quantitative data for 2-Amino-5-bromo-4-methylbenzoic acid is primarily based on computational models due to a scarcity of published experimental values. The following table summarizes the available information.

| Property | Value | Data Type / Notes |

| IUPAC Name | 2-amino-5-bromo-4-methylbenzoic acid | - |

| CAS Number | 106976-24-3 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2][3] |

| Molecular Weight | 230.06 g/mol | Computed.[1][3] |

| Melting Point | Data not available | The related isomer, 2-Amino-3-bromo-5-methylbenzoic acid (CAS 13091-43-5), has a reported melting point of 204-208 °C.[4] |

| Boiling Point | Data not available | Predicted values for related isomers are in the range of 350-375 °C, but this is not specific to the target compound. |

| pKa (Acid Dissociation Constant) | Data not available | As an aminobenzoic acid, it will have at least two pKa values: one for the carboxylic acid group (expected pKa ~2-5) and one for the protonated amino group (expected pKa ~2.5-5).[5][6] |

| LogP (Octanol-Water Partition Coefficient) | 2.4 | Computed (XLogP3).[3] This value indicates moderate lipophilicity. |

| Solubility | Data not available | Expected to have low solubility in water and higher solubility in polar organic solvents like ethanol and methanol, typical for substituted benzoic acids.[7][8][9] |

| Hydrogen Bond Donors | 2 | Computed.[3] |

| Hydrogen Bond Acceptors | 2 | Computed.[3] |

| Rotatable Bond Count | 1 | Computed.[3] |

| Topological Polar Surface Area | 63.3 Ų | Computed.[3] |

Role of Physicochemical Properties in Drug Development

The physicochemical properties of a compound like 2-Amino-5-bromo-4-methylbenzoic acid are critical predictors of its behavior in biological systems. Understanding these parameters early in the drug discovery process allows for the optimization of a molecule's ADME properties and helps mitigate the risk of late-stage failure. The following diagram illustrates the logical workflow of how these core properties influence the progression of a drug candidate.

Experimental Protocols & Workflows

This section provides detailed methodologies for determining the key physicochemical properties of 2-Amino-5-bromo-4-methylbenzoic acid.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. For crystalline solids, a sharp melting range (typically 0.5-1.0°C) indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline solid onto a clean, dry watch glass.

-

Capillary Loading: Take a capillary tube (sealed at one end) and press the open end into the solid sample until a small amount (1-2 mm) of packed material is inside the tube.

-

Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom, closed end. The sample should be tightly packed.

-

Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Heating:

-

For an unknown compound, perform a rapid initial heating to determine an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Begin a second, careful determination with a slow heating rate of 1-2°C per minute.

-

-

Observation & Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

pKa Determination

The pKa value defines the extent of ionization of a compound at a given pH. For a molecule with both acidic (carboxylic acid) and basic (amino) functional groups, determining the respective pKa values is critical for predicting solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent, often a co-solvent system like water/methanol if aqueous solubility is low.

-

Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH).

-

-

Titration for Acidic pKa:

-

Take a known volume of the sample solution.

-

Begin titrating with the standardized NaOH solution, adding small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue titrating well past the equivalence point.

-

-

Titration for Basic pKa:

-

Take a new, known volume of the sample solution.

-

Titrate with the standardized HCl solution using the same incremental procedure.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate titration curves.

-

Determine the equivalence point(s) from the inflection point(s) of the curve (where the slope is steepest).

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

-

Solubility Determination

Aqueous solubility is a key factor influencing the bioavailability of orally administered drugs. The "shake-flask" method is the gold standard for determining equilibrium solubility.

Methodology: Shake-Flask Method

-

Preparation: Prepare the desired solvent (e.g., purified water, phosphate-buffered saline at pH 7.4).

-

Sample Addition: Add an excess amount of the solid compound to a known volume of the solvent in a sealed, airtight container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This may take 24-72 hours. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid using centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

-

Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as mg/mL or µM.

Spectral Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.

4.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Amino-5-bromo-4-methylbenzoic acid, one would expect distinct signals for the two aromatic protons, the amino protons, the methyl protons, and the carboxylic acid proton.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. For this compound, eight distinct carbon signals would be expected.

4.4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. A study on the closely related 2-amino-5-bromobenzoic acid identified key vibrational bands.[10] For the target compound, characteristic peaks would be expected for:

-

O-H stretch (Carboxylic Acid): A very broad band, typically around 2500-3300 cm⁻¹.

-

N-H stretch (Amine): Two sharp peaks for the symmetric and asymmetric stretches, typically around 3300-3500 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.[10]

-

C-N stretch & C-Br stretch: Found in the fingerprint region (< 1500 cm⁻¹).

4.4.3 Mass Spectrometry (MS) Mass spectrometry provides the molecular weight of the compound and information about its structure from fragmentation patterns.

-

Molecular Ion Peak (M⁺): A peak corresponding to the exact molecular weight of the compound (nominal mass 229 for ⁷⁹Br and 231 for ⁸¹Br isotopes). The presence of bromine would be confirmed by an M+2 peak of nearly equal intensity to the M⁺ peak, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Fragmentation: Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[11] The loss of the bromine atom would also be a likely fragmentation pathway.

References

- 1. Buy 2-Amino-5-bromo-4-methylbenzoic acid | 106976-24-3 [smolecule.com]

- 2. CAS:106976-24-3 | C8H8BrNO2 | 2-amino-5-bromo-4-methylbenzoic acid | Pharmalego [pharmalego.com]

- 3. 2-Amino-5-bromo-4-methylbenzoic acid | C8H8BrNO2 | CID 13792251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氨基-3-溴-5-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scirp.org [scirp.org]

- 10. ijtsrd.com [ijtsrd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

In-depth Crystal Structure Analysis of 2-Amino-5-bromo-4-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the crystal structure of 2-Amino-5-bromo-4-methylbenzoic acid, a compound of interest in pharmaceutical research and development. A comprehensive search of crystallographic databases and scientific literature was conducted to assemble the structural and experimental data herein. However, as of the latest update, a complete, publicly available single-crystal X-ray diffraction study for 2-Amino-5-bromo-4-methylbenzoic acid has not been found.

This guide will, therefore, outline the standard experimental protocols and data presentation formats that would be utilized for such an analysis. Furthermore, it will present a theoretical molecular structure and a generalized workflow for its crystallographic analysis. This information is intended to serve as a foundational resource for researchers undertaking the experimental determination of this crystal structure or for those interested in the crystallographic analysis of similar small organic molecules.

Introduction

2-Amino-5-bromo-4-methylbenzoic acid is a substituted anthranilic acid derivative. The spatial arrangement of the amino, bromo, methyl, and carboxylic acid functional groups on the benzene ring dictates its intermolecular interactions and, consequently, its solid-state properties. Understanding the precise three-dimensional structure through single-crystal X-ray diffraction is crucial for elucidating structure-property relationships, which is vital for applications in drug design and materials science.

Experimental Protocols

The determination of a crystal structure involves a series of well-defined experimental procedures. The following sections detail the typical methodologies that would be employed for the analysis of 2-Amino-5-bromo-4-methylbenzoic acid.

Synthesis and Crystallization

A generalized synthetic route would first involve the preparation of 2-Amino-5-bromo-4-methylbenzoic acid. Following synthesis and purification, the production of high-quality single crystals is paramount for X-ray diffraction studies. A common method for crystallization is slow evaporation from a suitable solvent or solvent mixture.

Generalized Crystallization Protocol:

-

Dissolution: Dissolve the purified 2-Amino-5-bromo-4-methylbenzoic acid in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) with gentle heating.

-

Filtration: Filter the warm solution to remove any insoluble impurities.

-

Slow Evaporation: Cover the vessel containing the solution with a perforated film and allow the solvent to evaporate slowly at a constant temperature.

-

Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor.

X-ray Data Collection

A selected single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process involves irradiating the crystal with monochromatic X-rays and recording the diffraction pattern.

Typical Data Collection Parameters:

-

Instrument: A diffractometer equipped with a CCD or CMOS detector (e.g., Bruker APEX-II CCD or Rigaku Oxford Diffraction SuperNova).

-

X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Temperature: Data is typically collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations.

-

Data Collection Strategy: A series of ω and φ scans are performed to collect a complete sphere of diffraction data.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined.

Standard Structure Solution and Refinement Software:

-

Data Integration and Scaling: Programs like SAINT or CrysAlisPro.

-

Structure Solution: SHELXT or SIR2014.

-

Structure Refinement: SHELXL or Olex2.

Data Presentation

Quantitative data from a crystal structure analysis is typically summarized in tabular format for clarity and ease of comparison. Although experimental data for the title compound is not available, the following tables illustrate the standard format for presenting such information.

Table 1: Crystal Data and Structure Refinement Details for 2-Amino-5-bromo-4-methylbenzoic acid (Hypothetical Data)

| Parameter | Value (Hypothetical) |

| Empirical formula | C₈H₈BrNO₂ |

| Formula weight | 230.06 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXXX(X) Å, α = 90° |

| b = Y.YYYY(Y) Å, β = YY.YY(Y)° | |

| c = Z.ZZZZ(Z) Å, γ = 90° | |

| Volume | VVVV.V(V) ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.XX x Y.YY x Z.ZZ mm³ |

| Theta range for data collection | θ.θθ to θθ.θθθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNNN |

| Independent reflections | NNNN [R(int) = 0.XXXX] |

| Completeness to theta | 99.9 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | T.TTT and T.TTT |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | NNNN / N / NNN |

| Goodness-of-fit on F² | G.GGG |

| Final R indices [I>2σ(I)] | R₁ = 0.XXXX, wR₂ = 0.XXXX |

| R indices (all data) | R₁ = 0.XXXX, wR₂ = 0.XXXX |

| Largest diff. peak and hole | P.PPP and -H.HHH e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) for 2-Amino-5-bromo-4-methylbenzoic acid (Hypothetical Data)

| Atom 1 | Atom 2 | Length (Å) |

| Br1 | C5 | X.XXX(X) |

| O1 | C8 | X.XXX(X) |

| O2 | C8 | X.XXX(X) |

| N1 | C2 | X.XXX(X) |

| C1 | C2 | X.XXX(X) |

| C1 | C6 | X.XXX(X) |

| C2 | C3 | X.XXX(X) |

| C3 | C4 | X.XXX(X) |

| C4 | C5 | X.XXX(X) |

| C4 | C7 | X.XXX(X) |

| C5 | C6 | X.XXX(X) |

| C1 | C8 | X.XXX(X) |

Table 3: Selected Bond Angles (°) for 2-Amino-5-bromo-4-methylbenzoic acid (Hypothetical Data)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C6 | C1 | C2 | XXX.X(X) |

| C6 | C1 | C8 | XXX.X(X) |

| C2 | C1 | C8 | XXX.X(X) |

| N1 | C2 | C1 | XXX.X(X) |

| N1 | C2 | C3 | XXX.X(X) |

| C1 | C2 | C3 | XXX.X(X) |

| C4 | C3 | C2 | XXX.X(X) |

| C3 | C4 | C5 | XXX.X(X) |

| C3 | C4 | C7 | XXX.X(X) |

| C5 | C4 | C7 | XXX.X(X) |

| Br1 | C5 | C6 | XXX.X(X) |

| Br1 | C5 | C4 | XXX.X(X) |

| C6 | C5 | C4 | XXX.X(X) |

| C5 | C6 | C1 | XXX.X(X) |

| O1 | C8 | O2 | XXX.X(X) |

| O1 | C8 | C1 | XXX.X(X) |

| O2 | C8 | C1 | XXX.X(X) |

Visualization of Methodologies

The following diagrams, created using the DOT language, illustrate the logical workflow of a crystal structure analysis and a hypothetical molecular structure.

Conclusion

While a definitive crystal structure for 2-Amino-5-bromo-4-methylbenzoic acid is not currently available in the public domain, this guide provides the necessary framework for its determination and analysis. The outlined experimental protocols and data presentation standards are representative of a rigorous crystallographic study. The successful elucidation of this structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its solid-state behavior and facilitating its use in the development of new therapeutic agents and functional materials. Researchers are encouraged to pursue the single-crystal X-ray diffraction analysis of this compound to fill the existing knowledge gap.

spectroscopic data (NMR, IR, MS) for 2-Amino-5-bromo-4-methylbenzoic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-5-bromo-4-methylbenzoic acid

This technical guide provides a comprehensive overview of the expected and details the standard experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: 2-Amino-5-bromo-4-methylbenzoic acid

-

Molecular Formula: C₈H₈BrNO₂

-

Molecular Weight: 230.06 g/mol [1]

-

Structure:

Image Source: PubChem CID 13792251

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~13.0 | Singlet (broad) | 1H | COOH |

| ~7.7 | Singlet | 1H | Ar-H |

| ~6.5 | Singlet | 1H | Ar-H |

| ~5.5 | Singlet (broad) | 2H | NH₂ |

| ~2.2 | Singlet | 3H | CH₃ |

Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Carbon Type |

| ~168 | C=O |

| ~150 | C-NH₂ |

| ~138 | C-H |

| ~135 | C-CH₃ |

| ~120 | C-Br |

| ~115 | C-H |

| ~110 | C-COOH |

| ~20 | CH₃ |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. The acidic proton of the carboxylic acid and the amine protons are expected to be broad and their chemical shifts are highly dependent on concentration and solvent.[2][3][4]

Infrared (IR) Spectroscopy

Experimental IR data for the specific target molecule is not available. However, the FT-IR spectrum of the closely related compound, 2-amino-5-bromobenzoic acid , has been reported and provides a valuable reference.[5]

Experimental FT-IR Data for 2-Amino-5-bromobenzoic acid [5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3485 | Strong | Asymmetric NH₂ stretch |

| 3372 | Strong | Symmetric NH₂ stretch |

| 1678 | Very Strong | C=O stretch |

| 1620 | Strong | NH₂ scissoring |

| 1562 | Strong | Aromatic C=C stretch |

| 1475 | Medium | Aromatic C=C stretch |

| 1301 | Strong | C-N stretch |

| 1247 | Strong | O-H in-plane bend |

| 910 | Medium | O-H out-of-plane bend |

| 821 | Strong | C-H out-of-plane bend |

| 675 | Medium | C-Br stretch |

For 2-Amino-5-bromo-4-methylbenzoic acid, additional peaks corresponding to the C-H stretching and bending of the methyl group would be expected around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum of 2-Amino-5-bromo-4-methylbenzoic acid is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the molecular ion peak will be observed, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 231 | ~98 | [M+2]⁺ |

| 229 | 100 | [M]⁺ |

| 214/212 | Moderate | [M - OH]⁺ |

| 186/184 | Moderate | [M - COOH]⁺ |

| 150 | Low | [M - Br]⁺ |

| 106 | Moderate | [M - Br - CO₂]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-5-bromo-4-methylbenzoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employ a spectral width that encompasses the expected chemical shift range for all carbon atoms.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).[6]

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 2-Amino-5-bromo-4-methylbenzoic acid with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.[7]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition (Direct Infusion ESI):

-

Introduce the sample solution into the ion source via a syringe pump at a constant flow rate.

-

Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Acquisition (EI):

-

For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC-MS).[8]

-

The sample is vaporized and then ionized by a beam of electrons (typically 70 eV).

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.[9][10]

Visualizations

References

- 1. 2-Amino-5-bromo-4-methylbenzoic acid | C8H8BrNO2 | CID 13792251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ijtsrd.com [ijtsrd.com]

- 6. rsc.org [rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. mdpi.com [mdpi.com]

solubility profile of 2-Amino-5-bromo-4-methylbenzoic acid in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 2-Amino-5-bromo-4-methylbenzoic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its physicochemical properties and provides a generalized, robust experimental protocol for determining its solubility. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and methodologies required to assess the solubility of this compound in a laboratory setting.

Introduction

2-Amino-5-bromo-4-methylbenzoic acid is a substituted benzoic acid derivative. Its molecular structure, containing both a carboxylic acid group and an amino group, suggests amphoteric properties and the potential for complex solubility behavior. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, purification, formulation, and as a potential pharmaceutical intermediate.

Physicochemical Properties

A summary of the known physical and chemical properties of 2-Amino-5-bromo-4-methylbenzoic acid is presented below. These properties are essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Appearance | White to light brown powder | |

| Melting Point | 204-208 °C | |

| pKa (Predicted) | 4.62 ± 0.10 | |

| XLogP3 | 2.4 | [1] |

Note: The partition coefficient (XLogP3) suggests a moderate lipophilicity, indicating that the compound will have some solubility in non-polar organic solvents. The presence of the amino and carboxylic acid groups will contribute to its solubility in polar solvents, especially those capable of hydrogen bonding.

Anticipated Solubility Profile in Organic Solvents

While specific quantitative data is unavailable, a qualitative prediction of the solubility of 2-Amino-5-bromo-4-methylbenzoic acid in different classes of organic solvents can be made based on its structure:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit good solubility in these solvents due to the potential for hydrogen bonding with both the amino and carboxylic acid groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in these solvents as they can effectively solvate the polar functional groups of the molecule.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the amino and carboxylic acid groups, the solubility in non-polar solvents is expected to be low. However, the methyl and bromo substituents on the benzene ring contribute some non-polar character, which may result in minimal solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed in these solvents of intermediate polarity.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3] The following is a detailed, generalized protocol that can be adapted for 2-Amino-5-bromo-4-methylbenzoic acid.

Objective: To determine the equilibrium solubility of 2-Amino-5-bromo-4-methylbenzoic acid in a selected organic solvent at a specific temperature.

Materials:

-

2-Amino-5-bromo-4-methylbenzoic acid (solid)

-

Selected organic solvent(s) of appropriate purity

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent bubble formation during the experiment.

-

Addition of Excess Solute: Add an excess amount of 2-Amino-5-bromo-4-methylbenzoic acid to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The agitation speed should be vigorous enough to keep the solid suspended but not so high as to cause splashing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 2-Amino-5-bromo-4-methylbenzoic acid in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 2-Amino-5-bromo-4-methylbenzoic acid.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a framework for understanding and determining the solubility profile of 2-Amino-5-bromo-4-methylbenzoic acid in organic solvents. While quantitative data is not currently available in the public domain, the provided physicochemical properties and the detailed experimental protocol for the shake-flask method offer a solid foundation for researchers to conduct their own solubility assessments. Accurate determination of its solubility is a critical step in the development and application of this compound in various scientific and industrial fields.

References

Potential Biological Activities of 2-Amino-5-bromo-4-methylbenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Amino-5-bromo-4-methylbenzoic acid represent a class of compounds with significant, yet largely unexplored, therapeutic potential. While direct research on this specific scaffold is limited, analysis of structurally related molecules, including other substituted benzoic acids, 2-aminothiazoles, and 2-aminopyridines, provides a strong basis for predicting a range of biological activities. This technical guide synthesizes findings from analogous compounds to forecast the potential for anticancer, antimicrobial, and anti-inflammatory applications of 2-Amino-5-bromo-4-methylbenzoic acid derivatives, offering a roadmap for future research and development.

Introduction: The Therapeutic Promise of Substituted Benzoic Acids

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic placement of various functional groups on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. The 2-amino-5-bromo-4-methylbenzoic acid core, in particular, features a unique combination of substituents: a nucleophilic amino group, a lipophilic methyl group, and an electron-withdrawing bromine atom. This specific arrangement is anticipated to confer a distinct pharmacological profile. The amino group can serve as a handle for forming amides, sulfonamides, and heterocyclic rings, while the bromine atom can participate in halogen bonding and enhance cell membrane permeability.

Predicted Biological Activities

Based on structure-activity relationship (SAR) studies of analogous compounds, derivatives of 2-Amino-5-bromo-4-methylbenzoic acid are predicted to exhibit significant anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Potential

The 2-aminobenzoic acid (anthranilic acid) framework is present in several anticancer agents. The introduction of a bromine atom is often associated with enhanced cytotoxic activity. For instance, derivatives of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines have demonstrated potent antiproliferative effects. One such compound, 7a , emerged as a powerful agent against FaDu (human pharynx squamous cell carcinoma) cells with an IC50 value of 1.73 μM[3]. The proposed mechanisms of action for related compounds often involve the inhibition of key enzymes in cancer progression, such as topoisomerases I and II[3].

-

Predicted Mechanism of Action: It is hypothesized that derivatives of 2-Amino-5-bromo-4-methylbenzoic acid could act as inhibitors of crucial signaling pathways implicated in cancer, such as the RAS/Raf/MEK/ERK or PI3K/AKT/mTOR pathways, similar to what has been observed for other novel 2-amino-pyrimidine derivatives of ursolic acid[4]. Molecular docking studies on related compounds have suggested that MEK1 kinase could be a potential target[4].

Antimicrobial Activity

Substituted benzoic acid derivatives have long been recognized for their antimicrobial properties. Studies on para-aminobenzoic acid (PABA) derivatives have shown that the presence of an electron-withdrawing group, such as a bromo substituent, can increase antimicrobial activity against various bacterial and fungal strains[5]. Specifically, a meta-bromo derivative of a PABA-based Schiff base was found to be active against Bacillus subtilis, while a para-bromo derivative was active against Candida albicans and Aspergillus niger[5].

-

Predicted Mechanism of Action: The antimicrobial effect of these compounds could be attributed to their ability to disrupt microbial cell membranes, facilitated by the lipophilic character imparted by the bromo and methyl groups. Furthermore, similar to other 2-aminothiazole derivatives, they might target essential bacterial enzymes like MurB, which is involved in cell wall synthesis[6]. For antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51) is a plausible mechanism[6].

Anti-inflammatory Properties

The anti-inflammatory potential of benzoic acid derivatives is well-documented, with salicylic acid (2-hydroxybenzoic acid) being a prime example. The introduction of amino and bromo groups can modulate this activity. For example, the aforementioned 2-(4-bromobenzyl) tethered thienopyrimidine derivative 7a also exhibited selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, indicating a potential for anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs[3]. Another potential anti-inflammatory mechanism for related benzoic acid derivatives is the antagonism of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory cell recruitment[6].

-

Predicted Mechanism of Action: Derivatives of 2-Amino-5-bromo-4-methylbenzoic acid could potentially exert anti-inflammatory effects through the inhibition of key inflammatory mediators like COX-2 or by blocking cell adhesion molecules such as VLA-4.

Quantitative Data from Structurally Related Compounds

To guide future experimental work, the following table summarizes the biological activity of structurally related compounds discussed in the literature.

| Compound Class | Specific Derivative Example | Biological Activity | Target Organism/Cell Line | Quantitative Data (IC50/pMIC) | Reference |

| 2-(4-bromobenzyl) thienopyrimidines | Compound 7a | Anticancer | FaDu (HTB-43) | 1.73 μM | [3] |

| p-Amino benzoic acid Schiff bases | N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Antibacterial | B. subtilis | pMIC = 2.11 µM/ml | [5] |

| p-Amino benzoic acid Schiff bases | N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Antifungal | C. albicans, A. niger | pMIC = 1.81 µM/ml | [5] |

| Benzoic acid VLA-4 antagonists | Compound 12l | VLA-4 Antagonism | In vitro assay | 0.51 nM | [6] |

| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid | Compound 7b | Anticancer | MCF-7 | 0.48 ± 0.11 μM | [4] |

| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid | Compound 7b | Anticancer | HeLa | 0.74 ± 0.13 μM | [4] |

Experimental Protocols for Key Assays

The following are generalized methodologies for key experiments cited for structurally similar compounds, which can be adapted for the evaluation of 2-Amino-5-bromo-4-methylbenzoic acid derivatives.

In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., FaDu, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

COX-1/COX-2 Inhibition Assay

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains the enzyme, a heme cofactor, and the test compound at various concentrations in a suitable buffer.

-

Substrate Addition: The reaction is initiated by adding arachidonic acid as the substrate.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined for both COX-1 and COX-2 to assess potency and selectivity.

Visualizing Potential Mechanisms and Workflows

Potential Anticancer Signaling Pathway Inhibition

References

- 1. 2-Amino-4-bromo-5-methylbenzoic Acid [benchchem.com]

- 2. iomcworld.com [iomcworld.com]

- 3. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2-Amino-5-bromo-4-methylbenzoic acid | C8H8BrNO2 | CID 13792251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 6. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-5-bromo-4-methylbenzoic Acid: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-4-methylbenzoic acid, a key building block in modern organic and medicinal chemistry. We will delve into its chemical and physical properties, detailed synthesis protocols, and its application in the construction of complex molecular architectures, particularly those with therapeutic potential. This document aims to be a valuable resource for professionals engaged in pharmaceutical research and development and other areas of chemical synthesis.

Core Molecular Data

2-Amino-5-bromo-4-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis.[1][2] Its structure incorporates three key functional groups—an amino group, a bromine atom, and a carboxylic acid—making it amenable to a wide range of chemical transformations.[2]

Chemical and Physical Properties

A summary of the key physicochemical properties of 2-Amino-5-bromo-4-methylbenzoic acid is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| CAS Number | 106976-24-3 | [1] |

| Appearance | Solid | [3] |

| Melting Point | 206 °C | [4] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1Br)C(=O)O)N | [1] |

| InChI Key | PJGDLDZLEKENNP-UHFFFAOYSA-N | [1] |

Synthesis of 2-Amino-5-bromo-4-methylbenzoic Acid

The synthesis of 2-Amino-5-bromo-4-methylbenzoic acid is a critical process for its availability in research and development. A common and effective method involves the regioselective bromination of 2-amino-4-methylbenzoic acid.

Experimental Protocol: Bromination of 2-amino-4-methylbenzoic acid

This protocol is adapted from established procedures for the bromination of substituted benzoic acids.[5][6]

Objective: To synthesize 2-Amino-5-bromo-4-methylbenzoic acid via electrophilic bromination of 2-amino-4-methylbenzoic acid.

Materials:

-

2-amino-4-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Chlorobenzene

-

Dibenzoyl peroxide

-

Petroleum ether (40-60 °C)

-

Water

-

Methanol

-

Potassium hydroxide

-

Hydrochloric acid

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirrer and oil bath

-

Solid addition funnel

-

Vacuum filtration apparatus

-

Rotary evaporator

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 2-amino-4-methylbenzoic acid (20 mmol) and N-bromosuccinimide (20 mmol).

-

Initiation: Through a solid addition funnel, add dibenzoyl peroxide (0.83 mmol), followed by chlorobenzene (25 mL) to wash down any solids adhering to the flask's sides.

-

Reaction: Reflux the mixture for 1 hour.

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath for 10 minutes.

-

Filter the resulting precipitate under vacuum and wash it three times with 10 mL of petroleum ether (40–60 °C).

-

Transfer the solid to a beaker and add 50 mL of water. Stir vigorously to dissolve any remaining succinimide.

-

Filter the solid again under vacuum and wash it twice with 10 mL of water and twice with 10 mL of petroleum ether.

-

Allow the product to dry thoroughly in the funnel.

-

Logical Workflow for Synthesis:

Applications in Organic Synthesis: A Versatile Building Block

The trifunctional nature of 2-Amino-5-bromo-4-methylbenzoic acid makes it a highly valuable scaffold for the synthesis of a diverse array of more complex molecules. The bromine atom is particularly useful as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, often used to synthesize biaryl compounds, which are prevalent in many pharmaceutical agents.[7][8] While specific data for the target molecule is not widely published, a robust protocol can be adapted from highly analogous substrates like 2-Amino-5-bromo-4-methylpyridine.[7]

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar brominated aromatic compounds.[7][8]

Objective: To synthesize 2-amino-4-methyl-5-arylbenzoic acids via Suzuki-Miyaura coupling.

Materials:

-

2-Amino-5-bromo-4-methylbenzoic acid (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium phosphate (K₃PO₄) (2.5 equiv)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Ethyl acetate

-

Celite

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 2-Amino-5-bromo-4-methylbenzoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Reaction: Stir the reaction mixture at 85-95 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 2-amino-4-methyl-5-arylbenzoic acid product.

-

Catalytic Cycle for Suzuki-Miyaura Coupling:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of arylamines, which are common motifs in pharmaceuticals.[9]

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of similar bromo-amino aromatic compounds.

Objective: To synthesize N-aryl or N-alkyl derivatives of 2-amino-4-methylbenzoic acid.

Materials:

-

2-Amino-5-bromo-4-methylbenzoic acid (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Phosphine ligand (e.g., dppf, Xantphos)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Saturated aqueous ammonium chloride solution

-

Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

-

Dry, sealable reaction tube or Schlenk flask

-

Magnetic stir bar and heating block/oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add 2-Amino-5-bromo-4-methylbenzoic acid, the amine, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand.

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas. Repeat this process three times.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

-

Work-up:

-

After completion, cool the reaction to room temperature.

-

Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of substituted aminobenzoic acids are of significant interest in drug discovery, particularly as inhibitors of protein kinases. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer and inflammatory disorders.[10][11] Building blocks like 2-Amino-5-bromo-4-methylbenzoic acid are valuable starting points for the synthesis of potent and selective kinase inhibitors.

Targeting the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of inflammatory responses.[12] The synthesis of p38 MAPK inhibitors often involves the use of heterocyclic building blocks that can be accessed from precursors like 2-Amino-5-bromo-4-methylbenzoic acid.[12]

p38 MAPK Signaling Pathway and Inhibition:

Targeting the PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[13] The development of PLK4 inhibitors is a promising strategy in cancer therapy. The synthesis of some PLK4 inhibitors has utilized scaffolds that can be derived from versatile building blocks.[13]

PLK4 and Centriole Duplication:

Quantitative Data on Biological Activity

| Kinase Target | Building Block Scaffold | Representative IC₅₀ (nM) | Reference |

| p38α MAPK | 2-Amino-5-bromo-4-t-butylthiazole derivative | 31 | [10] |

| PLK4 | Indazole-based scaffold | 65 | [9] |

| B-Raf | Substituted benzamide | (Potent inhibition suggested) | [14] |

| Tyrosine Kinases | Pyrimidinylaminobenzamide | (Potent inhibition reported) | [15] |

Conclusion

2-Amino-5-bromo-4-methylbenzoic acid is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a wide range of chemical modifications, enabling the efficient construction of complex molecular architectures. The amenability of its bromine atom to participate in powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions provides a straightforward entry into diverse chemical space. The demonstrated utility of structurally similar scaffolds in the development of potent kinase inhibitors highlights the significant potential of 2-Amino-5-bromo-4-methylbenzoic acid as a key starting material for the discovery of novel therapeutics targeting a range of diseases. This guide provides a solid foundation of its properties, synthesis, and applications to aid researchers in leveraging this important chemical entity in their scientific endeavors.

References

- 1. 2-Amino-5-bromo-4-methylbenzoic acid | C8H8BrNO2 | CID 13792251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-bromo-5-methylbenzoic Acid [benchchem.com]

- 3. 2-Amino-4-bromo-5-methylbenzoic acid | CymitQuimica [cymitquimica.com]

- 4. biosynth.com [biosynth.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. books.rsc.org [books.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. d-nb.info [d-nb.info]

- 14. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 15. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromo-4-methylbenzoic acid, a substituted anthranilic acid derivative, serves as a versatile building block in organic and medicinal chemistry. Its trifunctional nature, featuring an amino group, a bromine atom, and a carboxylic acid moiety on a methyl-substituted benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. This guide provides a comprehensive overview of its discovery and history, physicochemical properties, synthesis, and potential applications, with a focus on its role in drug development.

Discovery and History

While a definitive seminal publication marking the first synthesis of 2-Amino-5-bromo-4-methylbenzoic acid (CAS No: 106976-24-3) is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of halogenated and substituted anthranilic acid derivatives in the 20th century. The core anthranilic acid scaffold has been a cornerstone in the synthesis of dyes and pharmaceuticals. The introduction of bromine and methyl groups onto this scaffold would have been a logical step in the exploration of structure-activity relationships (SAR) for various therapeutic targets.

The synthesis of related brominated aminobenzoic acids has been documented in various contexts, often as intermediates for more complex molecules. It is probable that 2-Amino-5-bromo-4-methylbenzoic acid was first synthesized and characterized as part of a larger synthetic effort within an academic or industrial research setting focused on creating libraries of substituted aromatic compounds for screening purposes. Its utility as a precursor for compounds with potential biological activity would have driven its initial, likely unpublished, synthesis. Today, it is commercially available and primarily utilized as a key intermediate in the development of novel therapeutic agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-bromo-4-methylbenzoic acid is presented in the table below. This data is crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| CAS Number | 106976-24-3 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| IUPAC Name | 2-amino-5-bromo-4-methylbenzoic acid |

| Appearance | Solid |

| SMILES | CC1=CC(=C(C=C1Br)C(=O)O)N |

| InChI Key | PJGDLDZLEKENNP-UHFFFAOYSA-N |

Data sourced from PubChem.[2]

Synthesis and Characterization

The synthesis of 2-Amino-5-bromo-4-methylbenzoic acid is typically achieved through the bromination of 2-Amino-4-methylbenzoic acid. This electrophilic aromatic substitution reaction is a standard method for introducing bromine atoms onto an activated benzene ring.

General Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylbenzoic acid

This protocol is a representative method based on established procedures for the bromination of substituted anilines.

Materials:

-

2-Amino-4-methylbenzoic acid

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Acetic acid or Chloroform

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfite solution (10%)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolution: Dissolve 2-Amino-4-methylbenzoic acid in a suitable solvent such as acetic acid or chloroform in a round-bottom flask.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS) or bromine in the same solvent dropwise to the stirred reaction mixture. The reaction is typically exothermic and should be maintained at a low temperature to ensure selective bromination.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench any excess bromine by adding a 10% aqueous solution of sodium sulfite.

-

Neutralization and Extraction: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product into ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Amino-5-bromo-4-methylbenzoic acid.

Characterization

The structure and purity of the synthesized 2-Amino-5-bromo-4-methylbenzoic acid are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the positions of the substituents on the aromatic ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, such as the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid, and the C-Br stretch.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Applications in Drug Discovery and Development

Substituted anthranilic acids are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[4][5][6] 2-Amino-5-bromo-4-methylbenzoic acid serves as a versatile scaffold for the synthesis of novel therapeutic agents, particularly in oncology and inflammation.

Role as a Synthetic Intermediate

The three distinct functional groups on the 2-Amino-5-bromo-4-methylbenzoic acid scaffold allow for a variety of chemical modifications:

-

The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.

-

The carboxylic acid can be converted to esters, amides, or other derivatives.

-

The bromine atom is a key functional group for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, or vinyl groups.[1]

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors are based on scaffolds that can form key hydrogen bond interactions with the hinge region of the kinase active site. Anthranilic acid derivatives are well-suited for this purpose. The amino and carboxylic acid groups can act as hydrogen bond donors and acceptors. The bromo and methyl substituents can be used to fine-tune the steric and electronic properties of the molecule to achieve selectivity and potency for a specific kinase target.

Derivatives of anthranilic acid have been shown to inhibit various kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF) receptor, and mitogen-activated protein kinase (MAPK) pathway kinases.[4][5][6][7]

Visualization of a Potential Signaling Pathway

As derivatives of 2-Amino-5-bromo-4-methylbenzoic acid are explored as kinase inhibitors, a relevant signaling pathway to consider is the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a derivative.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of 2-Amino-5-bromo-4-methylbenzoic acid.

Caption: Workflow for synthesis and characterization.

Conclusion

2-Amino-5-bromo-4-methylbenzoic acid is a key synthetic intermediate with significant potential in drug discovery. Its well-defined structure and versatile reactivity allow for the creation of diverse molecular libraries for screening against various therapeutic targets, particularly protein kinases. While its specific discovery history is not well-documented, its continued use in research underscores its importance in the ongoing development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers in the field.

References

- 1. Buy 2-Amino-5-bromo-4-methylbenzoic acid | 106976-24-3 [smolecule.com]

- 2. 2-Amino-5-bromo-4-methylbenzoic acid | C8H8BrNO2 | CID 13792251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijtsrd.com [ijtsrd.com]

- 4. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors [scielo.org.za]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylbenzoic Acid (CAS 106976-24-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on publicly available data and may not be exhaustive. It is essential to consult original research and safety data sheets (SDS) before handling this chemical.

Chemical and Physical Properties

2-Amino-5-bromo-4-methylbenzoic acid is a substituted aromatic carboxylic acid. Its chemical structure, featuring an amino group, a bromine atom, and a methyl group on the benzene ring, makes it a versatile intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of 2-Amino-5-bromo-4-methylbenzoic acid

| Property | Value | Source |

| CAS Number | 106976-24-3 | - |

| IUPAC Name | 2-amino-5-bromo-4-methylbenzoic acid | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

Hazard Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Amino-5-bromo-4-methylbenzoic acid is classified with the following hazards.[1]

Table 2: GHS Hazard Classification for 2-Amino-5-bromo-4-methylbenzoic acid

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Precautionary Statements:

Appropriate precautionary measures should be taken when handling this compound. Users should consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive handling and safety information. General precautionary statements associated with these hazard classifications include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

A comprehensive review of publicly available literature did not yield specific quantitative toxicological data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for 2-Amino-5-bromo-4-methylbenzoic acid. The hazard statements are derived from computational predictions or data from similar compounds.

For a structurally related compound, 4-methylbenzoic acid , a 28-day repeated dose toxicity study in rats established a NOEL of 300 mg/kg for male and female rats.[2] In a reproductive/developmental toxicity screening test, the same study identified a NOEL of 100 mg/kg, with higher doses showing effects on fertility and pre-implantation loss.[2] It is crucial to note that this data is for a different, though structurally related, compound and should not be directly extrapolated to 2-Amino-5-bromo-4-methylbenzoic acid.